PKR Activation Potency: Mitapivat AC₅₀ = 20 nM Versus PKR-IN-2
Mitapivat (as the parent molecule) exhibits an AC₅₀ of 20 nM for pyruvate kinase activation, representing approximately 600-fold higher potency than the comparator PKR activator PKR-IN-2 (compound 160 from patent WO2014139144A1), which has a reported AC₅₀ of 12 μM under comparable assay conditions . This potency differential is critical for achieving therapeutic enzyme activation at clinically achievable plasma concentrations. The 20 nM AC₅₀ corresponds to a concentration of approximately 9 ng/mL, which is well below the steady-state Cmax of 101.2 ng/mL observed at the 5 mg twice-daily clinical dose [1].
| Evidence Dimension | PKR activation potency (AC₅₀) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | PKR-IN-2: 12 μM (12,000 nM) |
| Quantified Difference | 600-fold greater potency |
| Conditions | Recombinant PK-R enzyme assay; phosphoenolpyruvate (PEP) set at 0.065 mM |
Why This Matters
For procurement decisions, this 600-fold potency advantage translates to lower required compound quantities for in vitro studies and enables detection of PKR activation at clinically relevant concentrations.
- [1] NCATS Inxight Drugs. Mitapivat Sulfate pharmacokinetic parameters. View Source
